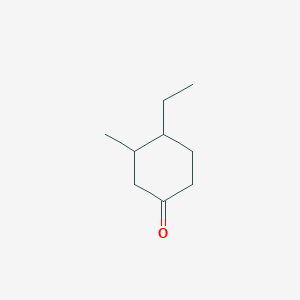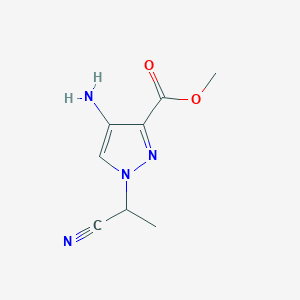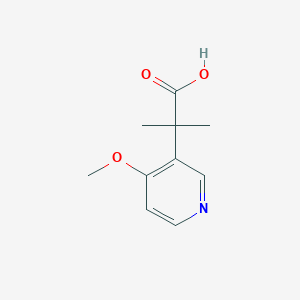
4-Ethyl-3-methylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-3-methylcyclohexan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring with an ethyl group and a methyl group attached to it, along with a ketone functional group at the first carbon position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-methylcyclohexan-1-one can be achieved through various methods. One common approach involves the alkylation of cyclohexanone with ethyl and methyl groups under specific conditions. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the cyclohexanone, followed by the addition of ethyl and methyl halides .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of corresponding unsaturated precursors or the use of palladium-catalyzed cross-coupling reactions. These methods ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-3-methylcyclohexan-1-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like hydroxide ions (OH⁻) or amines (NH₂⁻)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted cyclohexanones
Aplicaciones Científicas De Investigación
4-Ethyl-3-methylcyclohexan-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Ethyl-3-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. It may act as a substrate for enzymes involved in oxidation-reduction processes, leading to the formation of reactive intermediates that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methylcyclohexanone
- 3-Methylcyclohexanone
- 4-Ethylcyclohexanone
Uniqueness
4-Ethyl-3-methylcyclohexan-1-one is unique due to the presence of both ethyl and methyl groups on the cyclohexane ring, which influences its chemical reactivity and physical properties. This structural arrangement can lead to distinct interactions with biological targets and different reactivity patterns compared to similar compounds .
Propiedades
Fórmula molecular |
C9H16O |
|---|---|
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
4-ethyl-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O/c1-3-8-4-5-9(10)6-7(8)2/h7-8H,3-6H2,1-2H3 |
Clave InChI |
GCFDTWDEMHGEGF-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(=O)CC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1S,3S,5R,6S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate acetate](/img/structure/B13066432.png)

![2,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13066442.png)
![4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13066443.png)


![3-[(3-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13066462.png)
